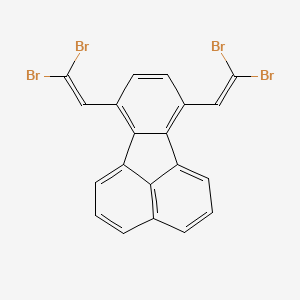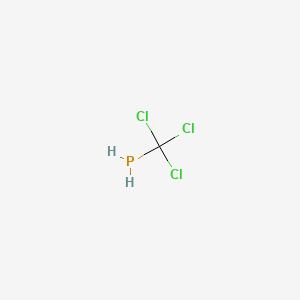
Phosphine, (trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichloromethylphosphine typically involves the reaction of phosphorus trichloride with trichloromethyl compounds under controlled conditions. One common method is the reaction of phosphorus trichloride with trichloromethyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of trichloromethylphosphine often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of the reagents and the potential hazards associated with phosphine compounds.
Chemical Reactions Analysis
Types of Reactions
Trichloromethylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Substituted phosphine compounds.
Scientific Research Applications
Trichloromethylphosphine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphorus-containing pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trichloromethylphosphine involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is influenced by the presence of the trichloromethyl group, which can stabilize or destabilize reaction intermediates. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tris(2,4,6-trichlorophenyl)phosphine: Another trichloromethyl-substituted phosphine with similar reactivity.
Uniqueness
Trichloromethylphosphine is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and stability compared to other phosphine compounds. This makes it valuable in specific synthetic applications where such properties are desired.
Properties
CAS No. |
131323-86-9 |
|---|---|
Molecular Formula |
CH2Cl3P |
Molecular Weight |
151.35 g/mol |
IUPAC Name |
trichloromethylphosphane |
InChI |
InChI=1S/CH2Cl3P/c2-1(3,4)5/h5H2 |
InChI Key |
NYOFJAZWVKPEFD-UHFFFAOYSA-N |
Canonical SMILES |
C(P)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
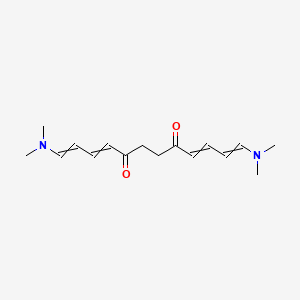
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
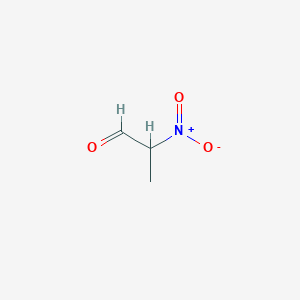
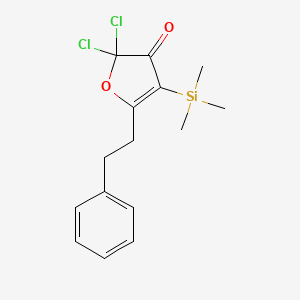
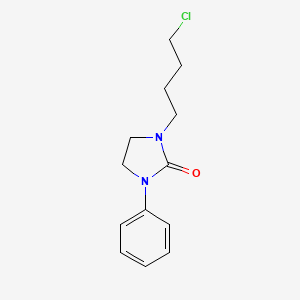

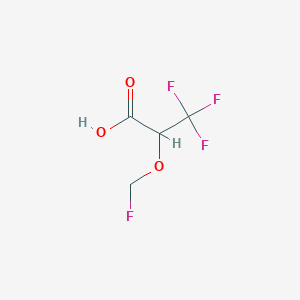
![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
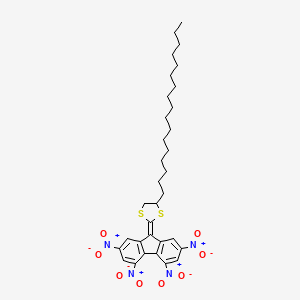
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)
